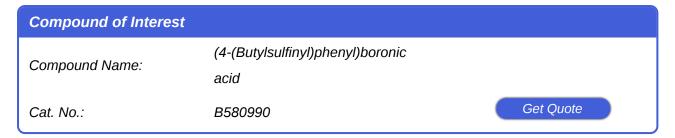


# An In-depth Technical Guide to (4-(Butylsulfinyl)phenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-(Butylsulfinyl)phenyl)boronic acid**, a key organic building block used in medicinal chemistry and organic synthesis. The document details its chemical structure, properties, a plausible synthetic route, and its potential applications, with a focus on data presentation and experimental methodology.

# **Chemical Identity and Properties**

**(4-(Butylsulfinyl)phenyl)boronic acid** is an organoboron compound characterized by a phenylboronic acid moiety and a butylsulfinyl group.[1] The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2]

Table 1: Chemical and Physical Properties of (4-(Butylsulfinyl)phenyl)boronic acid

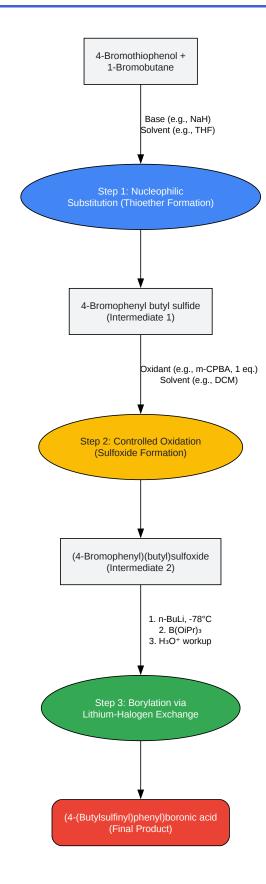


Property	Value	Reference
IUPAC Name	B-[4-(butylsulfinyl)phenyl]- boronic acid	[1]
Synonyms	(4-(Butylsulfinyl)phenyl)boronic acid; [4-(Butane-1- sulfinyl)phenyl]boronic acid	[1]
CAS Number	1217501-01-3	[1]
Molecular Formula	C10H15BO3S	[1]
Molecular Weight	226.10 g/mol	[1]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[1]
InChI	1S/C10H15BO3S/c1-2-3-8- 15(14)10-6-4-9(5-7- 10)11(12)13/h4-7,12-13H,2- 3,8H2,1H3	[1]
InChIKey	DDWMUGQRYZIHOL- UHFFFAOYSA-N	[1]

# **Synthesis and Experimental Protocols**

The synthesis of **(4-(Butylsulfinyl)phenyl)boronic acid** is not explicitly detailed in the provided literature. However, a general and logical synthetic pathway can be proposed based on standard organometallic and oxidation reactions, similar to the synthesis of related sulfonyl and sulfonamide phenylboronic acids.[3][4] The workflow involves three primary stages: thioether formation, controlled oxidation, and borylation.





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Caption: Synthetic workflow for (4-(Butylsulfinyl)phenyl)boronic acid.



### Detailed Experimental Protocol (Hypothetical):

### Step 1: Synthesis of 4-Bromophenyl Butyl Sulfide

- To a solution of 4-bromothiophenol (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C.
- Allow the mixture to stir for 30 minutes at 0°C to ensure complete deprotonation.
- Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure to yield the crude thioether.

### Step 2: Synthesis of (4-Bromophenyl)(butyl)sulfoxide

- Dissolve the crude 4-bromophenyl butyl sulfide (1 equivalent) from the previous step in a chlorinated solvent such as dichloromethane (DCM).
- Cool the solution to 0°C in an ice-water bath.
- Add a solution of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.05 equivalents), in DCM dropwise. Careful control of stoichiometry is crucial to prevent over-oxidation to the sulfone.
- Stir the mixture at 0°C for 2-4 hours, monitoring progress by TLC.
- After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).



• Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo to obtain the crude sulfoxide.

### Step 3: Synthesis of (4-(Butylsulfinyl)phenyl)boronic acid

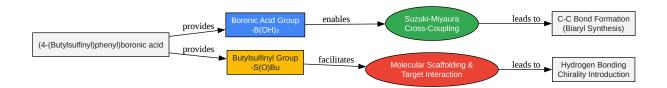
- Dissolve the (4-bromophenyl)(butyl)sulfoxide (1 equivalent) in a dry mixture of THF and/or toluene under an inert argon atmosphere.[3]
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78°C to facilitate the lithium-halogen exchange.[3]
- After stirring for 1 hour at -78°C, add triisopropyl borate (B(OiPr)<sub>3</sub>, 1.5 equivalents) dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester.
- Extract the product with an appropriate organic solvent, dry the combined organic phases, and concentrate under reduced pressure.
- Purify the final product by recrystallization or column chromatography to yield (4-(Butylsulfinyl)phenyl)boronic acid.

# **Applications in Research and Drug Development**

Boronic acids are exceptionally versatile intermediates in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[4]

Logical Relationship of Functional Groups to Application: The unique structure of **(4-(Butylsulfinyl)phenyl)boronic acid** provides two key reactive/interactive sites, making it a desirable building block in drug discovery.





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Caption: Functional group contributions to chemical applications.

- Boronic Acid Moiety: This group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward formation of a C-C bond between the phenyl ring of this molecule and another aryl or vinyl halide, enabling the construction of complex biaryl systems often found in active pharmaceutical ingredients.[4]
- Butylsulfinyl Moiety: The sulfoxide group is a polar functional group that can act as a
  hydrogen bond acceptor. In a drug development context, this can facilitate crucial
  interactions with biological targets like enzymes or receptors. Furthermore, the sulfur atom in
  the sulfinyl group is a stereocenter, meaning the molecule is chiral. The use of
  enantiomerically pure forms of this building block can lead to stereospecific drugs, which is
  often critical for efficacy and safety.

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